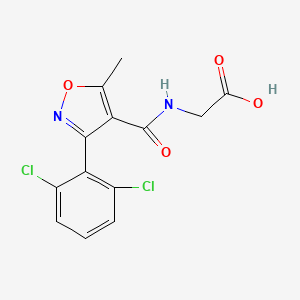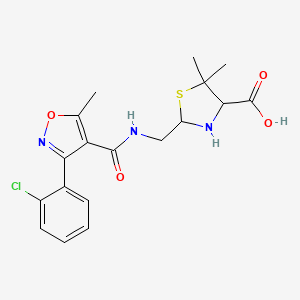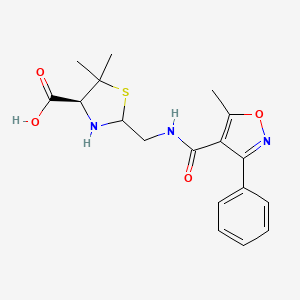
(Z)-rac-Luliconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-rac-Luliconazole is a stereoisomer of Luliconazole which is an azole antifungal drug.
Aplicaciones Científicas De Investigación
Luliconazole Nanocrystals in Hydrogel
- Research Focus : Enhancing dissolution and antifungal activity of Luliconazole.
- Key Findings : Development of luliconazole nanocrystal (LNC) incorporated hydrogel showing increased solubility, dissolution velocity, skin retention, and antifungal activity compared to coarse drug formulations. The nano-systems displayed significantly better performance in killing fungi, suggesting potential as a topical antifungal treatment delivery system (Kumar et al., 2019).
In Vitro Antifungal Activity
- Research Focus : Evaluating luliconazole's antifungal properties.
- Key Findings : Studies have demonstrated luliconazole's effectiveness against a range of fungi, including dermatophytes, dematiaceous fungi, hyaline hyphomycetes, and yeastlike fungi. Its potency was compared to other antifungal agents, showing superior or comparable effectiveness (Uchida et al., 2004); (Koga et al., 2009).
Analytical Methods for Luliconazole Estimation
- Research Focus : Developing methods for luliconazole quantification.
- Key Findings : Research has focused on creating analytical methods for luliconazole estimation in formulations and biofluids, including HPTLC and UV Spectrophotometric methods. These methods are crucial for quality control in pharmaceutical applications (Tambe et al., 2017).
Microemulsion-Based Antifungal Gel
- Research Focus : Formulating luliconazole for better penetration and treatment efficacy.
- Key Findings : Development of a microemulsion-based gel (MBG) for luliconazole demonstrated enhanced in vitro permeation, stability, and antifungal activity. This formulation suggests improved therapeutic effectiveness for fungal infections (Kansagra & Mallick, 2016).
Antileishmanial Activity
- Research Focus : Investigating luliconazole's potential against Leishmania major.
- Key Findings : Luliconazole showed potent activity against L. major at low concentrations, suggesting it could be a new candidate for leishmaniasis treatment. The study included in vitro testing and docking simulations (Shokri et al., 2018).
Nanoemulsion for Ophthalmic Delivery
- Research Focus : Enhancing ocular bioavailability of luliconazole for treating fungal keratitis.
- Key Findings : The development of a luliconazole nanoemulsion (LCZ-NE) showed improved bioavailability and antifungal activity in eye tissues, indicating potential for treating ocular fungal infections (Yang et al., 2022).
Spanlastics Nanoformulation
- Research Focus : Improving luliconazole's skin penetration and therapeutic efficacy.
- Key Findings : Spanlastics nanoformulation enhanced luliconazole's antifungal efficacy against Candida albicans in skin infections, showing significant efficacy without irritation (Alhakamy et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-rac-Luliconazole involves the construction of the imidazole ring and the introduction of the (Z)-alkene moiety. The imidazole ring can be synthesized using a condensation reaction between 1,2-diaminobenzene and an aldehyde. The (Z)-alkene moiety can be introduced using a Wittig reaction. The final step involves the resolution of the racemic mixture to obtain the (Z)-isomer.", "Starting Materials": [ "1,2-diaminobenzene", "Aldehyde", "Phosphonium salt", "Benzyltriphenylphosphonium salt", "NaOH", "HCl", "Ethanol" ], "Reaction": [ { "Step 1": "Condensation reaction between 1,2-diaminobenzene and aldehyde to form imidazole ring", "Reagents": [ "1,2-diaminobenzene", "Aldehyde", "NaOH", "Ethanol" ], "Conditions": "Reflux", "Yield": "Moderate to good" }, { "Step 2": "Wittig reaction to introduce (Z)-alkene moiety", "Reagents": [ "Imidazole intermediate", "Phosphonium salt", "Benzyltriphenylphosphonium salt", "NaOH", "Ethanol" ], "Conditions": "Reflux", "Yield": "Moderate to good" }, { "Step 3": "Resolution of racemic mixture to obtain (Z)-isomer", "Reagents": [ "(Z)-rac-Luliconazole", "HCl", "Ethanol" ], "Conditions": "Crystallization", "Yield": "High" } ] } | |
Número CAS |
101529-76-4 |
Fórmula molecular |
C14H9Cl2N3S2 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12- |
Clave InChI |
YTAOBBFIOAEMLL-OWBHPGMISA-N |
SMILES isomérico |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



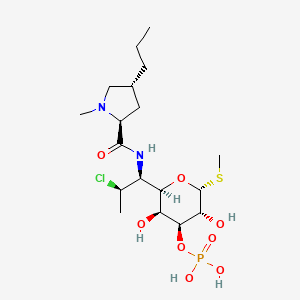
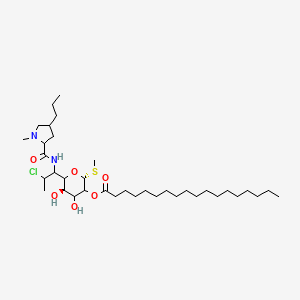

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)



